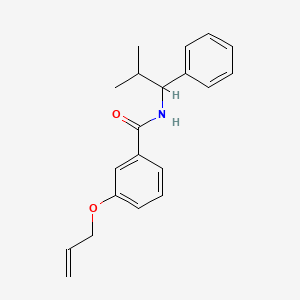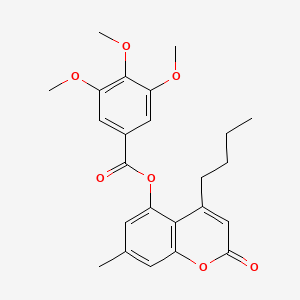![molecular formula C27H25N3O3S B4200222 1-(naphthalen-2-ylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide](/img/structure/B4200222.png)
1-(naphthalen-2-ylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide
Overview
Description
1-(2-Naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthylsulfonyl group attached to a prolinamide backbone, with a pyridinylmethyl phenyl substituent. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-(naphthalen-2-ylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthylsulfonyl Intermediate: This step involves the reaction of 2-naphthylsulfonyl chloride with an appropriate amine to form the naphthylsulfonyl intermediate.
Coupling with Prolinamide: The intermediate is then coupled with prolinamide under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Introduction of the Pyridinylmethyl Phenyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2-Naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl phenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used, but often include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(2-Naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-ylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, binding to active sites and blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide can be compared with other similar compounds, such as:
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine: This compound shares the naphthylsulfonyl group but has a different core structure, leading to distinct chemical and biological properties.
1-(2-Naphthylsulfonyl)-4-phenylpiperazine: Another similar compound with a phenylpiperazine core, which may exhibit different reactivity and applications.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(29-24-10-7-20(8-11-24)18-21-13-15-28-16-14-21)26-6-3-17-30(26)34(32,33)25-12-9-22-4-1-2-5-23(22)19-25/h1-2,4-5,7-16,19,26H,3,6,17-18H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVUSPSQMAIQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4200141.png)
![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(4-methylphenyl)propanamide](/img/structure/B4200142.png)
![N-(2,6-difluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4200150.png)
![1-[5-(Furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one](/img/structure/B4200165.png)
![2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4200173.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-phenylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4200176.png)
![N-(4-ethoxyphenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4200182.png)
![N-[4-(butan-2-yl)phenyl]-3-(phenylsulfanyl)propanamide](/img/structure/B4200184.png)

![N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200216.png)

![3-(3-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B4200230.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
